molecular formula C20H15FN2O B11646077 2-(3-fluorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

2-(3-fluorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11646077
M. Wt: 318.3 g/mol
InChI Key: DTFBWDCLNXVFQN-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and is substituted with fluorophenyl and phenyl groups, enhancing its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with benzaldehyde to form an imine intermediate, which is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor in certain biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-3-(4-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one
  • 2-(4-Fluorophenyl)-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one
  • 2-(3-Chlorophenyl)-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one

Uniqueness

Compared to similar compounds, 2-(3-fluorophenyl)-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one exhibits unique properties due to the position and nature of the fluorine substitution. The 3-fluorophenyl group enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H15FN2O

Molecular Weight

318.3 g/mol

IUPAC Name

2-(3-fluorophenyl)-3-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H15FN2O/c21-15-8-6-7-14(13-15)19-22-18-12-5-4-11-17(18)20(24)23(19)16-9-2-1-3-10-16/h1-13,19,22H

InChI Key

DTFBWDCLNXVFQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)F

Origin of Product

United States

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